十四烷基 2-乙酰氨基-2-脱氧-3,4,6-三-O-乙酰基-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

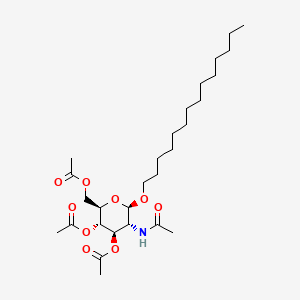

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside is a synthetic carbohydrate derivative. It is known for its significant role in the field of biomedicine, particularly in drug discovery and development. This compound is characterized by its complex structure, which includes a glucopyranoside backbone with multiple acetyl groups and a tetradecyl chain .

科学研究应用

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.

Biology: Serves as a probe to study carbohydrate-protein interactions.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the formulation of specialized detergents and surfactants.

作用机制

Target of Action

Similar compounds have been known to interact with various proteins and enzymes involved in biochemical pathways .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other structurally related compounds .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways .

Result of Action

Related compounds have been shown to exhibit potential antibacterial, antitumor, and antiviral activities .

生化分析

Biochemical Properties

The biochemical properties of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside are not fully understood. It is known that similar compounds, such as 2-acetamido-2-deoxy-D-glucose analogs, have been examined for their effects on the incorporation of D-[3H]glucosamine into cellular glycoconjugates . These analogs exhibit a concentration-dependent reduction of D-[3H]glucosamine incorporation into isolated glycosaminoglycans (GAGs), suggesting that they may interact with enzymes involved in GAG synthesis .

Cellular Effects

The cellular effects of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside are currently unknown. Similar compounds have been shown to influence cellular function. For example, 2-acetamido-2-deoxy-D-glucose analogs have been shown to affect the incorporation of D-[3H]glucosamine into cellular glycoconjugates .

Molecular Mechanism

The exact molecular mechanism of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside is not yet fully understood. Similar compounds have been shown to inhibit D-[3H]glucosamine incorporation into isolated GAGs by diluting the specific activity of cellular D-[3H]glucosamine and by competing for the same metabolic pathways .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications.

化学反应分析

Types of Reactions

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

Substitution: Nucleophilic substitution reactions can occur at the acetylated hydroxyl groups

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Deacetylated derivatives: Resulting from hydrolysis.

Oxidized products: Formed through oxidation reactions.

Substituted glucopyranosides: Resulting from nucleophilic substitution

相似化合物的比较

Similar Compounds

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Another acetylated glucopyranoside with similar applications.

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside: A compound with a shorter alkyl chain but similar functional groups

Uniqueness

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-b-D-glucopyranoside is unique due to its long tetradecyl chain, which enhances its hydrophobic interactions and membrane permeability. This property makes it particularly useful in drug delivery and membrane studies .

生物活性

Tetradecyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (C14GlcNAc) is a glycosylated compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of C14GlcNAc involves several steps, typically starting from tri-O-acetyl-D-glucal. The process includes the use of various reagents such as tetrakis(μ-trifluoroacetamidato)dirhodium(II) and zinc under controlled conditions to yield the final product. The molecular formula for C14GlcNAc is C28H49NO9, with a molecular weight of 543.69 g/mol .

Cytotoxicity

Research indicates that compounds similar to C14GlcNAc exhibit cytotoxic effects in various cell lines. For instance, studies on triazole-linked alkyl β-D-glucopyranosides demonstrate that increasing the hydrophobic tail length correlates with increased cytotoxicity. Specifically, tetradecyl derivatives show significant apoptotic activity in Jurkat cells, with IC50 values indicating effective cytotoxic concentrations ranging from 24 μM to 890 μM depending on structural variations .

Table 1: Cytotoxicity of Alkyl β-D-glucopyranosides

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Tetradecyl β-D-glucopyranoside | 24 | Apoptosis via mitochondrial depolarization |

| Hexadecyl β-D-glucopyranoside | 26 | Apoptosis via caspase-3 activation |

| Octadecyl β-D-glucopyranoside | 890 | Necrosis and apoptosis |

Inhibition of Glycosaminoglycan Synthesis

C14GlcNAc has been shown to inhibit glycosaminoglycan (GAG) synthesis in primary hepatocytes. The compound competes with D-[3H]glucosamine for incorporation into GAGs, resulting in reduced synthesis rates without significantly affecting total protein synthesis. This suggests a mechanism where C14GlcNAc may alter metabolic pathways critical for GAG production .

Table 2: Effects of C14GlcNAc on GAG Synthesis

| Treatment Concentration (mM) | % Control GAG Synthesis |

|---|---|

| 0.1 | 90% |

| 0.5 | 60% |

| 1.0 | 7% |

Case Studies

- Cellular Uptake and Glycosylation : In a study involving HL60 cells, C14GlcNAc was incubated in serum-free media for two days, leading to the production of various glycosylated products. Mass spectrometry analysis identified neolacto-series oligosaccharides as the primary products, demonstrating the compound's utility as a primer for oligosaccharide synthesis .

- Inhibition of Enzymatic Activity : Another investigation revealed that related compounds could inhibit human placental glucocerebrosidase activity in vitro. This inhibition was characterized as mixed-type and suggests potential therapeutic applications in lysosomal storage disorders .

属性

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-tetradecoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H49NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-34-28-25(29-20(2)30)27(37-23(5)33)26(36-22(4)32)24(38-28)19-35-21(3)31/h24-28H,6-19H2,1-5H3,(H,29,30)/t24-,25-,26-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYWDRBNMNJNSW-JQPIIJRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H49NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。